molecular formula C17H20N2O4 B5494768 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5494768
M. Wt: 316.35 g/mol
InChI Key: MRNPQSVWVSKEAR-UHFFFAOYSA-N
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Description

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C17H20N2O4 . This compound is characterized by its unique bicyclic structure, which includes a heptane ring fused with a carboxylic acid group and a phenylcarbamoyl group. The presence of an acetylamino group further adds to its chemical diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity . The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid apart from similar compounds is its specific combination of functional groups and its bicyclic structure.

Properties

IUPAC Name

3-[(3-acetamidophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-9(20)18-12-3-2-4-13(8-12)19-16(21)14-10-5-6-11(7-10)15(14)17(22)23/h2-4,8,10-11,14-15H,5-7H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPQSVWVSKEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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